molecular formula C28H30N2O4 B10933198 3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10933198
M. Wt: 458.5 g/mol
InChI Key: VTVVAVSPZFUGBS-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes dimethoxyphenyl and ethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique substitution pattern of 3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-4-methylpyrazole

InChI

InChI=1S/C28H30N2O4/c1-7-19-10-8-9-11-22(19)30-28(21-13-15-24(32-4)26(17-21)34-6)18(2)27(29-30)20-12-14-23(31-3)25(16-20)33-5/h8-17H,7H2,1-6H3

InChI Key

VTVVAVSPZFUGBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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